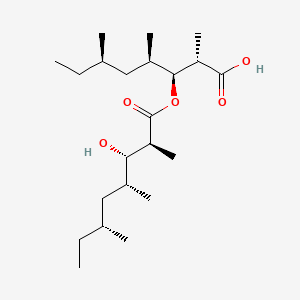
Bourgeanic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bourgeanic acid is a carboxylic ester.
Wissenschaftliche Forschungsanwendungen
Biological Activities
- Antimicrobial Properties :
- Antioxidant Activity :
- Pharmacological Applications :
Antimicrobial Efficacy
A study conducted on various lichen extracts demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that higher concentrations of this compound led to increased inhibition zones, showcasing its potential as a natural preservative or therapeutic agent in treating infections .
Antioxidant Potential
In vitro assays assessing the antioxidant capacity of this compound revealed that it effectively scavenges free radicals, thereby reducing oxidative stress markers in cultured cells. This property positions this compound as a candidate for inclusion in nutraceutical formulations aimed at enhancing health and longevity .
Data Tables
Eigenschaften
Molekularformel |
C22H42O5 |
|---|---|
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
(2S,3S,4R,6R)-3-[(2S,3S,4R,6R)-3-hydroxy-2,4,6-trimethyloctanoyl]oxy-2,4,6-trimethyloctanoic acid |
InChI |
InChI=1S/C22H42O5/c1-9-13(3)11-15(5)19(23)17(7)22(26)27-20(18(8)21(24)25)16(6)12-14(4)10-2/h13-20,23H,9-12H2,1-8H3,(H,24,25)/t13-,14-,15-,16-,17+,18+,19+,20+/m1/s1 |
InChI-Schlüssel |
ZQEUMOKDJCSNHB-IHRHECOVSA-N |
Isomerische SMILES |
CC[C@@H](C)C[C@@H](C)[C@@H]([C@H](C)C(=O)O[C@@H]([C@H](C)C[C@H](C)CC)[C@H](C)C(=O)O)O |
Kanonische SMILES |
CCC(C)CC(C)C(C(C)C(=O)OC(C(C)CC(C)CC)C(C)C(=O)O)O |
Synonyme |
bourgeanic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















